Ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate
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Overview
Description
Ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate is a chemical compound with the molecular formula C9H13NO5. It is a member of the oxazine family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound features a six-membered oxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate typically involves the reaction of ethyl 2-nitroso-acrylate with enol ethers. This reaction proceeds through a hetero-Diels-Alder reaction, forming the oxazine ring . The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can convert it into oxazinanes, which are useful intermediates in organic synthesis.
Substitution: Substitution reactions can introduce different functional groups into the oxazine ring, modifying its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as titanium tetrachloride and triethyloxonium tetrafluoroborate.
Major Products
The major products formed from these reactions include various oxazine derivatives, oxazinanes, and substituted oxazines. These products have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The oxazine ring structure allows for versatile interactions with various biomolecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 6-ethoxy-6H-1,2-oxazine-3-carboperoxoate include:
6-oxo-6H-1,2-oxazine-3-carboxylates: These compounds share a similar oxazine ring structure and are used in similar applications.
1,3-oxazines: These compounds have a different ring structure but exhibit similar chemical reactivity and applications.
3,6-dihydro-2H-1,2-oxazines: These compounds are also part of the oxazine family and are used in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups and the presence of the carboperoxoate moiety. This gives it distinct chemical properties and reactivity compared to other oxazine derivatives . Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H13NO5 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 6-ethoxy-6H-oxazine-3-carboperoxoate |
InChI |
InChI=1S/C9H13NO5/c1-3-12-8-6-5-7(10-14-8)9(11)15-13-4-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
HHBDVFCXSLZMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(=NO1)C(=O)OOCC |
Origin of Product |
United States |
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